2-Mesitylenesulfonyl chloride

Overview

Description

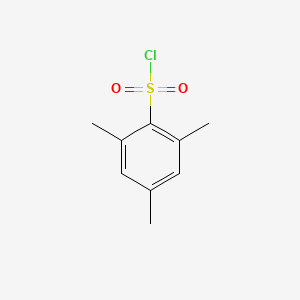

2-Mesitylenesulfonyl chloride (CAS RN: 773-64-8), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is a sulfonating agent with the molecular formula C₉H₁₁ClO₂S and a molecular weight of 218.70 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) attached to a mesitylene (1,3,5-trimethylbenzene) ring, which confers steric bulk and modulates reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mesitylenesulfonyl chloride is typically synthesized by reacting mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{C}9\text{H}{12} + \text{ClSO}_3\text{H} \rightarrow \text{C}9\text{H}{11}\text{ClO}_2\text{S} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of mesitylene to a cooled solution of chlorosulfonic acid. The reaction mixture is then stirred and maintained at a low temperature to prevent side reactions. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

Sulfonamide Formation

2-Mesitylenesulfonyl chloride reacts with amines to form sulfonamides, a principal application in pharmaceutical synthesis.

Example Reactions:

Mechanistic Insight :

-

The reaction proceeds via nucleophilic substitution (S<sub>N</sub>2) at sulfur, where the amine attacks the electrophilic sulfur center, displacing chloride .

-

Steric bulk from the mesityl group reduces side reactions, enhancing selectivity for primary amines .

Esterification with Alcohols

The compound reacts with alcohols to form sulfonate esters, often used as intermediates or protecting groups.

Example Reaction:

| Substrate | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Methyl 1H-indole-6-carboxylate | NaH, THF, RT, 1h | 88.8% | Methyl 1-(2,4,6-trimethylbenzenesulfonyl)-1H-indole-6-carboxylate |

Key Observations :

-

Strong bases (e.g., NaH) deprotonate alcohols, generating alkoxide intermediates that react efficiently with the sulfonyl chloride .

-

Reactions are typically conducted in anhydrous solvents (THF, CH₂Cl₂) to prevent hydrolysis .

Reactions with Heterocycles

This compound modifies nitrogen-containing heterocycles, enhancing their pharmacological properties.

Example Reaction:

| Substrate | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| 1H-Pyrrolo[3,2-c]pyridine | NaH, THF, RT, 16h | 84% | 1-(2,4,6-Trimethylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine |

Applications :

General Procedure:

Mechanism :

Chloride Exchange Kinetics :

-

Hammett Analysis : ρ = +2.02 (electron-withdrawing groups accelerate the reaction).

-

Reactivity Trend : 2,4,6-Trialkyl derivatives are 3–5× more reactive than unsubstituted benzenesulfonyl chlorides due to steric compression stabilizing the transition state.

DFT Calculations :

-

S<sub>N</sub>2 mechanism dominates for chloride exchange, while fluoride exchange follows an addition-elimination pathway .

Comparative Reactivity

| Sulfonyl Chloride | Relative Reactivity (vs. benzene derivative) | Key Factor |

|---|---|---|

| This compound | 3–5× | Steric compression |

| 4-NO₂-substituted | 10× | Electron withdrawal |

| 4-MeO-substituted | 0.1× | Electron donation |

Scientific Research Applications

2-Mesitylenesulfonyl chloride is a chemical compound with the molecular formula . It is a white crystalline solid that is soluble in organic solvents . This compound is widely used in various research fields due to its ability to introduce sulfonyl groups into organic compounds .

Applications

This compound serves as a versatile reagent in organic synthesis, pharmaceutical development, polymer chemistry, analytical chemistry, and industrial applications .

Organic Synthesis

- This compound is utilized as a reagent for introducing sulfonyl groups in organic compounds, which enhances the reactivity and functionality of molecules .

Pharmaceutical Development

- In pharmaceutical development, this compound is used in the synthesis of sulfonamide drugs, important in treating bacterial infections and other medical conditions .

Polymer Chemistry

- In polymer chemistry, it is used to modify polymers to improve properties like thermal stability and solubility, making it valuable in producing advanced materials .

Analytical Chemistry

- The compound acts as a derivatizing agent for the analysis of amines and alcohols, which facilitates their detection and quantification in complex mixtures .

Industrial Applications

Mechanism of Action

The mechanism of action of 2-mesitylenesulfonyl chloride involves the transfer of the mesitylenesulfonyl group to the target molecule. This process leads to the formation of a covalent bond between the sulfur atom of the sulfonyl chloride and the nucleophilic center of the substrate. The reactivity and selectivity of this compound make it useful for the synthesis of complex molecules .

Comparison with Similar Compounds

Key Properties:

- Melting Point : 55–57°C

- Purity : Available commercially at ≥98% purity .

- Applications: Peptide Synthesis: Activates nucleosides by sulfonylation at the O4 position, enabling coupling reactions . Nucleic Acid Chemistry: Used to synthesize fluorescent nucleobase analogues (e.g., tC derivatives) via condensation with aminophenols . Organic Synthesis: Introduces the mesitylenesulfonyl (Mes) group into alcohols, amines, and thiols to form sulfonate esters or amides .

Comparison with Similar Sulfonyl Chlorides

The reactivity and applications of sulfonyl chlorides are influenced by their substituents. Below is a comparative analysis of 2-mesitylenesulfonyl chloride with structurally related compounds:

Structural and Physical Properties

Reactivity and Selectivity

Steric Effects :

- The mesityl group in this compound provides moderate steric hindrance, balancing reactivity and selectivity. It is less reactive than methanesulfonyl chloride (MsCl) but more reactive than 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) .

- In peptide synthesis, its bulk prevents over-activation of nucleosides, reducing side reactions .

Electronic Effects :

Solubility and Handling

Solubility :

Safety :

Structure-Activity Relationships

Steric Bulk :

- Bulky substituents (e.g., mesityl, triisopropyl) reduce reactivity but improve selectivity in crowded molecular environments .

- Example: this compound outperforms p-toluenesulfonyl chloride in coupling hindered nucleosides .

Electronic Modulation :

- Electron-rich aromatic rings (e.g., mesitylene) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles .

Biological Activity

2-Mesitylenesulfonyl chloride (CAS Number: 773-64-8) is a sulfonyl chloride compound known for its diverse applications in organic synthesis and medicinal chemistry. Its biological activities have garnered attention due to its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

- Molecular Formula: C₉H₁₁ClO₂S

- Molecular Weight: 218.7 g/mol

- Appearance: White to grey crystalline powder

- Melting Point: 53 to 57 °C

- Boiling Point: 150 °C (20 mmHg)

This compound primarily acts as a sulfonylating agent in organic reactions. It is utilized to introduce sulfonyl groups into various substrates, enhancing their biological activity. The sulfonamide derivatives formed from this compound are often evaluated for their inhibitory effects on specific enzymes, particularly soluble epoxide hydrolase (sEH), which is implicated in inflammation and hypertension.

Antihypertensive and Anti-inflammatory Effects

Research has demonstrated that compounds synthesized using this compound exhibit significant inhibitory activity against sEH. For instance, one study reported an IC50 value of 20 nM for a potent sEH inhibitor derived from this compound . The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide moiety significantly influenced binding affinity and potency against sEH.

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Compound 1 | 20 | Potent sEH inhibitor |

| Compound 2 | 7.9 | Most potent non-urea sEH inhibitor |

| Compound 3 | 46.1 | Sixfold decrease in binding affinity when sulfonamide replaced with amide |

Study on sEH Inhibition

A recent study synthesized several compounds using this compound and evaluated their efficacy as sEH inhibitors. The compounds underwent high-throughput screening, revealing several candidates with low micromolar to nanomolar potency. Notably, one compound demonstrated an IC50 value of 7.9 nM, highlighting the potential of these derivatives in therapeutic applications targeting hypertension and inflammation .

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study utilized the agar well diffusion method to assess the inhibition zones against various bacterial strains. Results showed that certain derivatives exhibited inhibition zones comparable to standard drugs, indicating their potential as effective antimicrobial agents .

Q & A

Q. How does 2-Mesitylenesulfonyl chloride compare to other sulfonyl chlorides in nucleophilic substitution reactions?

Basic Question

this compound exhibits lower reactivity but higher selectivity compared to p-toluenesulfonyl chloride due to steric hindrance from its mesityl group. This bulky structure reduces unwanted side reactions, making it ideal for substrates sensitive to over-sulfonylation. For example, in the synthesis of cyclic ethers from vicinal diols, it minimizes byproduct formation while maintaining moderate reaction rates .

Q. What are the optimal conditions for synthesizing cyclic ethers using this compound?

Basic Question

The reaction requires vicinal diols, a strong base (e.g., NaOH or KOH), and anhydrous conditions. A typical protocol involves dissolving the diol and this compound in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C. The base is added dropwise to facilitate cyclization, yielding three-membered ether rings. Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate) is recommended .

Q. How should researchers handle this compound to ensure safety and stability?

Basic Question

The compound is corrosive (Risk Phrase R34) and reacts violently with water (R29). Key precautions include:

- Storage at ≤−20°C in airtight, moisture-resistant containers .

- Use of PPE: nitrile gloves, lab coat, and eye protection.

- Work in a fume hood to avoid inhalation of vapors .

Q. What analytical methods validate the identity and purity of products derived from this compound?

Basic Question

Q. How can contradictory data on sulfonyl chloride reactivity be resolved during experimental design?

Advanced Question

Contradictions (e.g., reactivity vs. selectivity) require systematic evaluation:

- Controlled comparisons : Parallel reactions under identical conditions (solvent, temperature, molar ratios) using this compound and p-toluenesulfonyl chloride.

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to quantify rate differences.

- Computational modeling : Assess steric and electronic effects using DFT calculations .

Q. What novel applications leverage this compound in functionalized compound synthesis?

Advanced Question

Recent advances include:

- Antimicrobial quaternary ammonium sulfonamides : Acts as a sulfonating agent for 3-(dimethylamino)-1-propylamine derivatives .

- Peptide dehydroalanine synthesis : Facilitates cysteine modification via sulfonamide intermediates under mild conditions .

- Bicyclo[1.1.1]pentyl boronates : Enables intramolecular coupling in sterically constrained systems .

Q. What purification strategies are effective for reactions involving this compound?

Advanced Question

| Step | Details |

|---|---|

| Extraction | Partition between ethyl acetate and water; brine washes remove residual chloride . |

| Column Chromatography | Use silica gel with hexanes/ethyl acetate (gradient elution) for polar byproducts. |

| Recrystallization | From dichloromethane/hexanes at low temperatures (−20°C) . |

Q. How does steric hindrance influence the mechanistic pathways of this compound?

Advanced Question

The mesityl group restricts access to the sulfonyl chloride moiety, favoring:

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJZBZSCGJAWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228019 | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-64-8 | |

| Record name | Mesitylenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mesitylenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TFV87MP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.